1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine is a chemical compound with the molecular formula C9H12F2N2O2 and a molecular weight of 218.20 g/mol . This compound is characterized by the presence of both difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a hydrazine moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine typically involves the reaction of difluoromethoxylated ketones with arylhydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .
Analyse Chemischer Reaktionen
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-[(3-(Difluoromethoxy)-4-methoxyphenyl]methyl)hydrazine can be compared with other similar compounds, such as:
[4-(Difluoromethoxy)phenyl]methylhydrazine: This compound shares a similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
Difluoromethoxylated Ketones: These compounds serve as precursors in the synthesis of this compound and have their own unique applications in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1016529-98-8 |
---|---|
Molekularformel |
C9H12F2N2O2 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
[3-(difluoromethoxy)-4-methoxyphenyl]methylhydrazine |
InChI |
InChI=1S/C9H12F2N2O2/c1-14-7-3-2-6(5-13-12)4-8(7)15-9(10)11/h2-4,9,13H,5,12H2,1H3 |
InChI-Schlüssel |
PUBFTHZYHOSSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNN)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.